molecular formula C9H11ClFN B3026905 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride CAS No. 1185030-61-8

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

Cat. No.: B3026905
CAS No.: 1185030-61-8
M. Wt: 187.64
InChI Key: XUNYWMOWUBYEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of tetrahydroisoquinoline, which is a structural motif found in various natural products and therapeutic lead compounds.

Scientific Research Applications

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride has several scientific research applications:

Future Directions

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can be used as a building block in the synthesis of potential central nervous system drug candidates . This suggests that future research could focus on exploring its potential applications in the development of new drugs for treating central nervous system disorders.

Biochemical Analysis

Biochemical Properties

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase and cytochrome P450. These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can lead to changes in their activity. For instance, the compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity and organ damage. Threshold effects have been observed, where the compound exhibits a sharp increase in toxicity beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as monoamine oxidase and cytochrome P450. These interactions can lead to changes in metabolic flux and the levels of metabolites. For example, the inhibition of monoamine oxidase by this compound can result in increased levels of neurotransmitters, affecting neuronal function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s bioavailability and its ability to exert its effects on target cells and tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. The localization of this compound within cells can influence its ability to modulate cellular processes and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYWMOWUBYEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662886
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185030-61-8
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 3
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride
Reactant of Route 6
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.